molecular formula C23H27N3O2S B12886602 N-(3-Aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide CAS No. 651307-57-2

N-(3-Aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide

Cat. No.: B12886602
CAS No.: 651307-57-2
M. Wt: 409.5 g/mol
InChI Key: SBFLDFPKCPTLJX-UHFFFAOYSA-N
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Description

N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring, an isoquinoline moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the cyclization of appropriate precursors under acidic conditions to form the isoquinoline ring. The cyclohexylamine and phenethylamine moieties are then introduced through nucleophilic substitution reactions. The final step involves the sulfonation of the isoquinoline ring to introduce the sulfonamide group .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The sulfonamide group is known to interact with enzyme active sites, inhibiting their function, while the isoquinoline moiety can interact with nucleic acids or proteins, affecting cellular processes .

Comparison with Similar Compounds

  • N-(3-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide
  • β-(cis-3-aminocyclohexyl)propionic acid
  • β-(trans-4-aminocyclohexyl)propionic acid

Comparison: N-(3-Aminocyclohexyl)-N-phenethylisoquinoline-5-sulfonamide stands out due to its unique combination of a cyclohexyl ring, isoquinoline moiety, and sulfonamide group. This combination provides a distinct set of chemical properties and reactivity compared to similar compounds. For instance, the presence of the isoquinoline ring enhances its potential interactions with biological targets, making it more versatile in medicinal chemistry applications .

Properties

CAS No.

651307-57-2

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(3-aminocyclohexyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C23H27N3O2S/c24-20-9-5-10-21(16-20)26(15-13-18-6-2-1-3-7-18)29(27,28)23-11-4-8-19-17-25-14-12-22(19)23/h1-4,6-8,11-12,14,17,20-21H,5,9-10,13,15-16,24H2

InChI Key

SBFLDFPKCPTLJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4)N

Origin of Product

United States

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